Bienvenue dans la boutique en ligne BenchChem!

7-Phenyl-6-azaspiro[4.5]decan-9-ol

GABA Receptor Ligand-Gated Ion Channel Antagonist Activity

7-Phenyl-6-azaspiro[4.5]decan-9-ol is a rigid spirocyclic secondary amine scaffold that introduces critical conformational constraint to fragment-based drug discovery (FBDD) programs. The 6-azaspiro[4.5]decane core locks the 7-phenyl group into a precise vector and dihedral angle that cannot be recapitulated by flexible piperidines or less rigid azaspiro systems, ensuring binding pocket complementarity and target selectivity in SAR studies. With validated GABAA receptor affinity (IC50 1.02 µM) and utilities in sigma-1 receptor ligand development, this fragment enables orthogonal exploration of CNS targets beyond classical benzodiazepine pharmacology. A conformationally constrained starting point for ion channel and neuro-oncology probe design.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 301320-54-7
Cat. No. B3258176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-6-azaspiro[4.5]decan-9-ol
CAS301320-54-7
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CC(N2)C3=CC=CC=C3)O
InChIInChI=1S/C15H21NO/c17-13-10-14(12-6-2-1-3-7-12)16-15(11-13)8-4-5-9-15/h1-3,6-7,13-14,16-17H,4-5,8-11H2
InChIKeyOMBCWYLENQIVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-6-azaspiro[4.5]decan-9-ol (CAS 301320-54-7) as a Spirocyclic Scaffold: A Procurement Guide for Fragment-Based Discovery


7-Phenyl-6-azaspiro[4.5]decan-9-ol (CAS 301320-54-7) is a spirocyclic secondary amine characterized by a 6-azaspiro[4.5]decane core with a phenyl substituent at the 7-position and a hydroxyl group at the 9-position . This compound is primarily utilized in pharmaceutical research as a rigid fragment scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies . Its spirocyclic framework offers distinct conformational constraints and physicochemical properties compared to more flexible analogs, making it a valuable tool for probing biological targets such as sigma receptors and ion channels [1].

The Conformational Constraint of 7-Phenyl-6-azaspiro[4.5]decan-9-ol: Why Generic Spirocyclic Amines Are Not Interchangeable


Direct substitution of 7-Phenyl-6-azaspiro[4.5]decan-9-ol with other spirocyclic amines or flexible phenyl-containing scaffolds is not scientifically justified without re-validation due to the precise conformational presentation of its pharmacophoric elements. The 6-azaspiro[4.5]decane core restricts the vector and dihedral angle of the 7-phenyl group in a way that cannot be recapitulated by simple piperidines or less rigid azaspiro systems [1]. This conformational constraint directly influences binding pocket complementarity and target selectivity, as demonstrated in SAR studies of related 1-oxa-8-azaspiro[4.5]decane sigma receptor ligands where subtle changes in ring size and substitution drastically alter affinity and functional activity [2]. Therefore, substituting this specific spirocyclic scaffold with a more flexible analog would introduce uncontrolled variables in a research program, potentially leading to false negatives or misleading SAR interpretations.

Quantitative Differentiation of 7-Phenyl-6-azaspiro[4.5]decan-9-ol: In Vitro and Physicochemical Benchmarking


Binding Affinity at the GABAA Receptor: Differentiation from Endogenous Ligand GABA

The compound demonstrates a measurable, albeit weak, antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 μM [1]. While this affinity is low compared to the endogenous agonist GABA (EC50 ~1-10 μM), it provides a quantifiable starting point for optimization [2]. This establishes a baseline for its potential as a negative allosteric modulator or for chemical probe development targeting specific GABAA receptor subtypes, distinguishing it from inactive or purely inert fragment controls.

GABA Receptor Ligand-Gated Ion Channel Antagonist Activity

Lipophilicity Advantage: LogP Comparison to Unsubstituted 6-Azaspiro[4.5]decan-9-ol Core

The addition of a phenyl group at the 7-position substantially increases the lipophilicity of the scaffold compared to the unsubstituted 6-azaspiro[4.5]decan-9-ol core. The predicted XLogP for the 7-phenyl derivative is 2.9, whereas the parent core has a predicted XLogP of 0.8 . This represents a >2.5-fold increase in calculated logP, which directly correlates with improved passive membrane permeability and potential for enhanced blood-brain barrier penetration, a critical parameter for CNS drug discovery programs [1].

Lipophilicity Fragment-Based Drug Discovery ADME Properties

Rigidity and Topological Polar Surface Area (TPSA): Differentiation from Acyclic Amines

The spirocyclic nature of 7-Phenyl-6-azaspiro[4.5]decan-9-ol enforces a rigid conformation with a calculated topological polar surface area (TPSA) of 32.3 Ų . This is notably lower than flexible, acyclic secondary amines bearing similar functional groups (e.g., N-benzyl-4-aminobutan-1-ol, predicted TPSA ~46-50 Ų) [1]. The combination of a constrained scaffold and a low TPSA is a well-established design principle for improving oral bioavailability and CNS penetration by reducing the number of rotatable bonds and minimizing the desolvation penalty for crossing biological membranes [2].

Conformational Restriction TPSA CNS Drug Design

Ideal Use Cases for 7-Phenyl-6-azaspiro[4.5]decan-9-ol in Research and Development


Fragment-Based Lead Discovery for CNS and Ion Channel Targets

The compound's rigid spirocyclic core, measurable GABAA receptor affinity (IC50 = 1.02 μM), and favorable physicochemical properties (low TPSA, moderate LogP) make it an ideal starting fragment for FBDD campaigns targeting ligand-gated ion channels or other CNS receptors [1]. Its pre-validated activity and scaffold characteristics allow medicinal chemists to efficiently explore chemical space around a conformationally constrained amine, as demonstrated in the development of sigma-1 receptor ligands from related spirocyclic scaffolds [2].

Chemical Probe Synthesis to Interrogate GABAA Receptor Subtypes

With its demonstrated antagonist activity at the α4β1δ GABAA receptor subtype, this compound serves as a valuable precursor for the synthesis of more potent and selective chemical probes [1]. Given the role of extrasynaptic δ-containing GABAA receptors in tonic inhibition and various neurological disorders, this scaffold can be further functionalized to develop tool compounds that are orthogonal to classical benzodiazepine pharmacology [2].

Development of Radioligands for Sigma Receptor Imaging

This compound belongs to the same chemical class as 1-oxa-8-azaspiro[4.5]decane derivatives that have been successfully developed as high-affinity sigma-1 (σ1) receptor ligands for positron emission tomography (PET) imaging [1]. The 7-phenyl substituent provides a handle for further optimization, and the spirocyclic core offers a rigid framework that is favorable for achieving high target selectivity. Procurement of this scaffold enables SAR studies to develop novel radiotracers for neuroimaging or oncology applications [2].

Synthesis of Novel Antinociceptive Agents via σ1 Receptor Antagonism

Structure-activity relationship studies of spirocyclic σ1 receptor ligands have identified compounds with potent antiallodynic activity in preclinical pain models [1]. The 6-azaspiro[4.5]decane core, shared by this compound, is a privileged scaffold for developing selective σ1 receptor antagonists. Researchers can leverage 7-Phenyl-6-azaspiro[4.5]decan-9-ol as a starting point for exploring novel analgesics that target the σ1 receptor, a mechanism distinct from opioid and NSAID pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Phenyl-6-azaspiro[4.5]decan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.